molecular formula C20H14F2N2OS2 B2859933 3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 440326-53-4

3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2859933
CAS No.: 440326-53-4
M. Wt: 400.46
InChI Key: VDBUTBUTZFGSKE-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of fluorophenyl groups and a thieno[3,2-d]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives, including 3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of thieno[3,2-d]pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-one derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl-substituted heterocycles: Compounds with fluorophenyl groups attached to different heterocyclic cores, such as pyridines or quinolines, can exhibit similar properties.

Uniqueness

3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the combination of its thieno[3,2-d]pyrimidine core and the presence of fluorophenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2OS2/c21-15-7-3-1-5-13(15)11-24-19(25)18-17(9-10-26-18)23-20(24)27-12-14-6-2-4-8-16(14)22/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBUTBUTZFGSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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